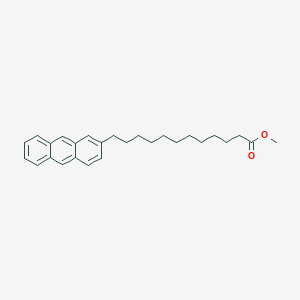

Methyl 12-(anthracen-2-yl)dodecanoate

Description

Methyl 12-(anthracen-2-yl)dodecanoate is a methyl ester derivative of dodecanoic acid, featuring an anthracen-2-yl substituent at the 12th carbon of the alkyl chain. Such compounds are of interest in materials science, organic electronics, and pharmaceutical research due to the anthracene group's conjugation and fluorescence properties .

Properties

CAS No. |

88229-60-1 |

|---|---|

Molecular Formula |

C27H34O2 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

methyl 12-anthracen-2-yldodecanoate |

InChI |

InChI=1S/C27H34O2/c1-29-27(28)16-10-8-6-4-2-3-5-7-9-13-22-17-18-25-20-23-14-11-12-15-24(23)21-26(25)19-22/h11-12,14-15,17-21H,2-10,13,16H2,1H3 |

InChI Key |

FMPWUJXEYZYSNK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 12-(anthracen-2-yl)dodecanoate typically involves the esterification of 12-(anthracen-2-yl)dodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 12-(anthracen-2-yl)dodecanoate undergoes various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, leading to the formation of substituted anthracene derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: 12-(anthracen-2-yl)dodecanol.

Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

Methyl 12-(anthracen-2-yl)dodecanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex anthracene derivatives and as a probe in photophysical studies.

Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.

Medicine: Explored for its potential anticancer properties due to the presence of the anthracene moiety.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of Methyl 12-(anthracen-2-yl)dodecanoate involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can generate reactive oxygen species (ROS) upon photoactivation, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares Methyl 12-(anthracen-2-yl)dodecanoate with structurally related methyl dodecanoate derivatives:

*Calculated based on substituent addition to methyl dodecanoate (C13H26O2).

Key Observations:

- Substituent Effects: Anthracen-2-yl: Introduces aromaticity and rigidity, likely increasing melting point and reducing solubility in non-polar solvents compared to shorter or aliphatic substituents (e.g., ethylthio). Ethylthio (3e): Enhances sulfur-based reactivity (e.g., oxidation susceptibility) but yields poorly in synthesis (9%) . (4-Hydroxyphenyl)amino (6e): Provides hydrogen-bonding capability, relevant to biological activity (e.g., antiproliferative agents) .

Physical and Chemical Properties

- Melting/Boiling Points: Methyl dodecanoate (unsubstituted) has a melting point of 5.2°C and boiling point of 267°C . Bulky substituents like anthracen-2-yl are expected to raise the melting point due to reduced molecular mobility.

- Viscosity: Methyl dodecanoate derivatives exhibit viscosity variations under pressure. For example, ethyl dodecanoate shows higher viscosity than methyl dodecanoate at elevated pressures . Anthracene-modified derivatives may further alter viscosity due to increased molecular weight and rigidity.

Reactivity and Stability

- Oxidation: AlkB enzyme studies show that 12-hydroxymethyldodecanoate and 12-oxo derivatives oxidize at similar rates . Anthracene derivatives may exhibit distinct oxidation pathways due to aromatic stabilization.

- Photochemical Reactivity: Anthracene's conjugated π-system could enable photo-induced reactions (e.g., [4+2] cycloadditions), unlike non-aromatic substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.